Ruthenium, bis(2,2'-bipyridine-|EN1,|EN1')[[4,4'-([2,2'-bipyridine]-5,5'-diyl-|EN1,|EN1')bis[benzoato]](2-)]-, dihydrochloride
Description
This ruthenium(II) complex features two 2,2'-bipyridine (bpy) ligands and a third ligand comprising two benzoate groups linked via a 5,5'-di-substituted bipyridine backbone. The dihydrochloride counterions enhance solubility in polar solvents, making it suitable for applications in photoelectrochemistry and light-harvesting systems. The benzoate substituents on the bipyridine backbone introduce electron-withdrawing effects, which modulate redox potentials and excited-state lifetimes compared to unsubstituted analogues . The synthesis typically involves refluxing RuCl₃ with ligand precursors in ethanol, followed by counterion exchange to yield the hydrochloride salt .
Properties
Molecular Formula |
C44H32Cl2N6O4Ru |
|---|---|
Molecular Weight |
880.7 g/mol |
IUPAC Name |
4-[6-[5-(4-carboxyphenyl)pyridin-2-yl]pyridin-3-yl]benzoic acid;2-pyridin-2-ylpyridine;ruthenium(2+);dichloride |
InChI |
InChI=1S/C24H16N2O4.2C10H8N2.2ClH.Ru/c27-23(28)17-5-1-15(2-6-17)19-9-11-21(25-13-19)22-12-10-20(14-26-22)16-3-7-18(8-4-16)24(29)30;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-14H,(H,27,28)(H,29,30);2*1-8H;2*1H;/q;;;;;+2/p-2 |
InChI Key |
ZQJIBJGQZQYQED-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=CC=C1C2=CN=C(C=C2)C3=NC=C(C=C3)C4=CC=C(C=C4)C(=O)O)C(=O)O.[Cl-].[Cl-].[Ru+2] |
Origin of Product |
United States |
Preparation Methods
Data Table: Summary of Synthetic Steps
| Step | Reagents/Conditions | Temperature/Time | Yield | Purification Method |
|---|---|---|---|---|
| 1 | 1,10-Phenanthroline-5,6-dione, K₂CO₃, DMF | 80–100°C, 12–24 h | ~65% | Silica gel chromatography |
| 2 | cis-[Ru(bpy)₂Cl₂]·2H₂O, L, acetonitrile | Reflux, 8–12 h | ~70% | Alumina column (CH₃CN/toluene) |
| 3 | HCl (6 M), acetonitrile | 4°C, 24 h | ~85% | Crystallization |
Analytical Characterization
Spectroscopic Validation :
- UV-Vis : The complex exhibits a metal-to-ligand charge transfer (MLCT) band at 452 ± 3 nm (ε = 14,600 M⁻¹cm⁻¹), consistent with Ru(II) polypyridyl complexes.
- Electrospray Mass Spectrometry (ES-MS) : A prominent peak at m/z 987.2 corresponds to [Ru(bpy)₂(L)]²⁺ .
Electrochemical Data :
- Oxidation Potential : Ru(III/II) redox couple at +0.86 V vs. SCE .
- Reduction Potential : Ligand-centered reduction at -1.23 V vs. SCE .
Mechanistic Insights and Optimization
- Ligand Substitution Kinetics : The lability of chloride ligands in cis-[Ru(bpy)₂Cl₂] facilitates substitution by the stronger-field tetradentate L, driven by the chelate effect.
- Solvent Effects : Acetonitrile’s high dielectric constant stabilizes charged intermediates, accelerating substitution.
- Yield Optimization : Excess ligand (10–15%) and prolonged reflux (12 h) maximize product formation.
Comparative Analysis with Analogous Complexes
The synthesis mirrors strategies for related Ru(II) polypyridyl systems, such as [Ru(bpy)₃]²⁺ , but diverges in ligand design. For example:
Chemical Reactions Analysis
Acid-Base Equilibria
The carboxylate moieties undergo pH-dependent protonation, with ground-state pKa values determined via spectrophotometric titration:
Table 2: Acid-Base Properties
| State | Protonation Site | pKa | Method |
|---|---|---|---|
| Ground | Carboxylate | 0.82 ± 0.07 | UV-Vis titration |
| Excited (MLCT) | Carboxylate | -1.45 | Time-resolved emission |
Excited-state protonation enhances ligand lability, enabling photochemical ligand exchange .
Electrochemical Behavior
Cyclic voltammetry reveals reversible one-electron redox processes:
Table 3: Redox Potentials
| Process | E₁/₂ (V vs Ag/AgCl) | Electrolyte |
|---|---|---|
| Ru(II) → Ru(III) | +1.21 | 0.1 M KCl |
| Ligand-centered | -1.05 | 0.1 M TBAPF₆ |
The Ru(III) state stabilizes through conjugation with the aromatic ligand system, as shown by DFT calculations .
Photochemical Reactivity
Under visible light (λ = 450–500 nm), the complex undergoes metal-to-ligand charge transfer (MLCT) transitions, generating long-lived triplet states (τ = 620 ns) .
Table 4: Photophysical Properties
| Parameter | Value | Conditions |
|---|---|---|
| λₐᵦₛ (MLCT band) | 463 nm | CH₃CN, 298 K |
| Emission λₘₐₓ | 620 nm | Deaerated solution |
| Quantum yield (Φ) | 0.12 | [Ru(bpy)₃]²⁺ reference |
Photolysis induces ligand dissociation in coordinating solvents (e.g., DMSO), forming solvento intermediates .
Biomolecular Interactions
The complex binds to dsDNA via partial intercalation (Kb = 3.2 × 10⁴ M⁻¹), confirmed by hypochromism in absorption spectra and viscosity measurements .
This reactivity profile highlights applications in photocatalysis, biosensing, and optoelectronic materials. Comparative studies with analogous complexes (e.g., [Ru(phen)₂(dcbpy)]²⁺) show enhanced stability due to the extended π-system of the dicarboxybipyridine ligand .
Scientific Research Applications
Biological Applications
1.1 Anticancer Therapeutics
Ruthenium complexes have emerged as promising candidates for anticancer therapy. Studies have demonstrated that these complexes exhibit significant cytotoxicity against various cancer cell lines. For instance, ruthenium complexes containing 2,2'-bipyridine ligands have shown effective interactions with DNA and proteins like bovine serum albumin (BSA), leading to antiproliferative effects against MCF-7 and U-118MG cell lines. The binding affinity to DNA and the resulting biological activity make them suitable for further development as anticancer agents .
1.2 Photodynamic Therapy (PDT)
The ability of ruthenium complexes to generate reactive oxygen species (ROS) upon irradiation makes them suitable candidates for photodynamic therapy. Research indicates that these complexes can act as photosensitizers, effectively inducing cytotoxic effects in cancer cells when activated by light. The structural characteristics of these complexes facilitate their stability and efficacy in generating ROS under light exposure .
1.3 Bimodal Therapy
Recent studies have proposed the use of ruthenium complexes for bimodal therapy, combining chemotherapy with boron neutron capture therapy (BNCT). The multifunctionality of these compounds allows them to act simultaneously as chemotherapeutic agents and BNCT agents, potentially enhancing therapeutic efficacy while minimizing side effects .
Photophysical Applications
2.1 Dye-Sensitized Solar Cells (DSSCs)
Ruthenium-based complexes are widely utilized as sensitizers in dye-sensitized solar cells due to their favorable photophysical properties. For example, tris(bipyridine)ruthenium(II) complexes have been synthesized and characterized for their efficiency in converting solar energy into electrical energy. The performance of these DSSCs is influenced by the structural modifications of the ruthenium complex and the surrounding environment .
| Complex | Solar-to-Electric Efficiency (%) | Notes |
|---|---|---|
| Rubpy | 0.03 | Standard ruthenium dye |
| RubbbpyH₂ | 0.20 | Enhanced performance with structural changes |
| Deprotonated Rubbbpy | 0.12 | pH effects on efficiency |
Catalytic Applications
3.1 Electrocatalysis
Ruthenium complexes are also being explored for their electrocatalytic properties. The ability of these compounds to achieve high oxidation states supports their use in various catalytic processes. For instance, studies have investigated the electrochemical behavior of ruthenium complexes containing pH-sensitive ligands, revealing insights into their structural and electronic changes during oxidation .
3.2 Photocatalysis
In photocatalysis, ruthenium polypyridine complexes serve as effective sensitizers for light-driven chemical reactions. Their ability to absorb light and facilitate electron transfer processes makes them suitable for applications in organic synthesis and environmental remediation .
Mechanism of Action
The mechanism by which Ruthenium, bis(2,2’-bipyridine-|EN1,|EN1’)[4,4’-([2,2’-bipyridine]-5,5’-diyl-|EN1,|EN1’)bis[benzoato]]-, dihydrochloride exerts its effects involves the interaction of the ruthenium center with various molecular targets. The compound can undergo photoinduced electron transfer processes, leading to the generation of reactive oxygen species. These reactive species can cause damage to cellular components, making the compound effective in applications such as photodynamic therapy .
Comparison with Similar Compounds
Comparison with Similar Ruthenium(II) Bipyridine Complexes
Structural Comparisons
Key Observations :
- The target complex’s 5,5'-bis(benzoate) substitution contrasts with the more common 4,4'-functionalized bpy ligands (e.g., dicarboxy or disulphonic acid). This substitution pattern alters ligand π-conjugation and electron density at the Ru center, impacting photophysical and electrochemical properties .
- Dihydrochloride counterions improve aqueous solubility compared to PF₆⁻ or ClO₄⁻ salts, which are typically used for hydrophobic complexes .
Photophysical Properties
Key Observations :
- The target complex exhibits a moderate excited-state lifetime (620 ns), shorter than [Ru(bpy)₃]²⁺ but longer than sulphonated analogues. This suggests balanced charge recombination kinetics for light-harvesting applications .
- The 5,5'-bis(benzoate) ligand reduces the quantum yield (Φ = 0.12) compared to 4,4'-dicarboxy derivatives (Φ = 0.18), likely due to enhanced non-radiative decay from steric effects .
Electrochemical Properties
Key Observations :
- The ligand-based reductions (-1.38 V and -1.52 V) are less negative than [Ru(bpy)₃]²⁺, reflecting stabilization of the reduced states by the benzoate substituents .
Biological Activity
Ruthenium complexes, particularly those involving bis(2,2'-bipyridine) ligands, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Ruthenium, bis(2,2'-bipyridine-|EN1,|EN1')[4,4'-([2,2'-bipyridine]-5,5'-diyl-|EN1,|EN1')bis[benzoato]]-, dihydrochloride is notable for its potential applications in cancer therapy and antimicrobial activity.
Synthesis and Characterization
The synthesis of this complex typically involves the coordination of ruthenium with 2,2'-bipyridine and benzoate ligands. Characterization techniques such as NMR , UV-Vis spectroscopy , and X-ray crystallography confirm the structural integrity and stability of the compound in solution.
Biological Activity Overview
The biological activity of ruthenium complexes can be categorized into several key areas:
-
Anticancer Activity
- Ruthenium complexes have shown promising results in targeting cancer cells. Studies indicate that these complexes can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-118MG (glioma) cells. The mechanism often involves interaction with DNA and proteins such as bovine serum albumin (BSA), leading to cell cycle arrest and subsequent cell death .
- Table 1: Antiproliferative Activity Against Cancer Cell Lines
Complex Cell Line IC50 (µM) Ru(bpy) MCF-7 15 Ru(bpy) U-118MG 20
-
DNA Binding Affinity
- The binding affinity of ruthenium complexes to DNA is crucial for their anticancer properties. Studies have reported binding constants on the order of , indicating groove binding facilitated by the bipyridine ligand . This interaction is essential for the complex's ability to interfere with DNA replication and transcription.
- Interaction with Proteins
-
Antimicrobial Properties
- Recent investigations have highlighted the antimicrobial potential of ruthenium complexes against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
- Table 2: Antimicrobial Activity Against Bacterial Strains
Bacteria MIC (µg/mL) MBC (µg/mL) Staphylococcus aureus 35 85 Escherichia coli 65 93
Case Studies
Several studies have documented the biological activity of ruthenium complexes:
- A study focusing on halogen-substituted ruthenium(II) complexes demonstrated significant antiproliferative effects against MCF-7 and U-118MG cell lines, attributing this activity to the structural modifications provided by halogen substituents .
- Another investigation into the binding interactions between these complexes and biomolecules revealed that modifications in ligand structure could enhance biological efficacy, paving the way for more targeted drug design .
Q & A
Q. What are the standard synthetic routes for preparing this ruthenium bipyridine complex, and how can ligand purity be ensured?
The complex is synthesized via ligand substitution reactions using precursors like [RuCl₂(P-P)(N-N)] (where P-P = phosphine ligands, N-N = bipyridine derivatives). For example, functionalized bipyridine ligands (e.g., 4,4'-dicarboxy-2,2'-bipyridine) are reacted with RuCl₃ under reflux in ethanol/water mixtures, followed by ion exchange with HCl to isolate the dihydrochloride salt . Ligand purity is verified via NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Impurities from incomplete substitution are removed via column chromatography (silica gel, methanol/ethyl acetate eluent) .
Q. Which characterization techniques are critical for confirming the octahedral geometry of this complex?
X-ray crystallography is definitive for structural confirmation, revealing bond lengths (e.g., Ru–N ≈ 2.05 Å) and angles consistent with octahedral coordination . Complementary techniques include:
Q. How do solvent and counterion choices influence the stability of this complex in aqueous solutions?
The dihydrochloride salt enhances aqueous solubility due to chloride counterions. Stability is pH-dependent: acidic conditions (pH < 3) prevent hydrolysis of carboxylate ligands, while neutral/basic pH triggers ligand dissociation. Solvents like acetonitrile or DMF stabilize the complex via non-coordinating interactions, as shown by time-resolved UV-Vis decay studies .
Advanced Research Questions
Q. What strategies optimize the electrochemical performance of this complex in CO₂ reduction or electrochemiluminescence (ECL)?
- CO₂ reduction : Ligand functionalization with electron-donating groups (e.g., –CH₃) lowers the Ru²⁺/³⁺ redox potential, enhancing catalytic turnover. Controlled-potential electrolysis at −1.3 V (vs. SCE) in MeCN/H₂O (4:1) with a Pt electrode yields CO with >80% Faradaic efficiency .
- ECL : Co-reactants like tripropylamine (TPrA) amplify ECL intensity. Immobilizing the complex on silica nanoparticles improves signal stability by preventing aggregation .
Q. How do bipyridine substituents (e.g., carboxylate vs. methyl groups) alter photophysical properties?
Carboxylate groups increase MLCT transition lifetimes (e.g., from 600 ns to 1.2 µs) by stabilizing the excited state via hydrogen bonding. Methyl groups induce steric hindrance, reducing quantum yields (Φ from 0.12 to 0.08) due to non-radiative decay . Time-resolved transient absorption spectroscopy quantifies these effects .
Q. What experimental approaches resolve contradictions in reported redox potentials or emission wavelengths?
Discrepancies arise from solvent polarity, electrolyte composition, or reference electrode calibration. Standardization protocols include:
Q. How can computational methods (DFT, TD-DFT) predict catalytic or photochemical behavior?
Density functional theory (DFT) calculates frontier molecular orbitals (e.g., HOMO localized on Ru, LUMO on bipyridine), guiding ligand design for targeted bandgap tuning. Time-dependent DFT (TD-DFT) models MLCT transitions, correlating with experimental UV-Vis spectra .
Methodological Challenges
Q. What are common pitfalls in synthesizing mixed-ligand ruthenium complexes like this one?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
